molecular formula C10H15N3O B2844747 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2202367-44-8

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2844747
CAS No.: 2202367-44-8
M. Wt: 193.25
InChI Key: HBCPRVHFDAJBIP-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a small organic molecule featuring a cyclobutanol ring substituted with a 4,6-dimethylpyrimidin-2-ylamino group. The compound’s structure combines a strained four-membered cyclobutanol ring with a heteroaromatic pyrimidine moiety, which may confer unique physicochemical properties.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPRVHFDAJBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

The cyclobutane core is efficiently synthesized via [2+2] cycloaddition of ethylene derivatives under photochemical conditions. For example:

  • Substrate : Dehydroamino acids (e.g., dehydroalanine) and styrene-type olefins.
  • Catalyst : [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (2 mol%) under visible light (450 nm).
  • Conditions : Dichloromethane, room temperature, 12–24 hours.
  • Outcome : Strained cyclobutane α-amino acids with all-cis geometry (80–92% yield).

This method avoids harsh thermal conditions, preserving the hydroxyl group’s integrity. The iridium catalyst enables triplet energy transfer, promoting stereoselective cyclization.

Functionalization of the Pyrimidine Moiety

Synthesis of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine precursor is prepared via:

  • Condensation of acetamidine with acetylacetone :
    • Acetamidine hydrochloride reacts with acetylacetone in ethanol under reflux (Δ, 6 hours).
    • Yield : 70–75%.
    • Mechanism : Base-catalyzed cyclocondensation (NaOH or K₂CO₃).
  • Amination at C2 :
    • Treatment with ammonia or ammonium chloride in the presence of a Pd/C catalyst (H₂, 50 psi).
    • Regioselectivity : Favored at the C2 position due to electronic effects.

Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The cyclobutanol amine reacts with 2-chloro-4,6-dimethylpyrimidine under SNAr conditions:

  • Conditions : DMF, 80°C, K₂CO₃ as base (12 hours).
  • Yield : 60–65%.
  • Limitations : Competing hydrolysis of the pyrimidine chloride necessitates anhydrous conditions.

Buchwald-Hartwig Amination

For higher efficiency, palladium-catalyzed coupling is employed:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : Cs₂CO₃, toluene, 110°C.
  • Yield : 75–80%.
  • Advantage : Tolerates steric hindrance from the cyclobutanol group.

Fragment-Based Assembly

Fragment coupling leverages pre-synthesized cyclobutane and pyrimidine units:

  • Cyclobutane fragment : Synthesized via [2+2] cycloaddition (Section 2.1).
  • Pyrimidine fragment : Prepared as in Section 3.1.
  • Coupling : Mitsunobu reaction (DEAD, PPh₃) links the hydroxyl group of cyclobutanol to the pyrimidine amine.
    • Yield : 50–55%.

Analytical Characterization

Critical data for verifying the target compound:

Property Value Source
Molecular Formula C₁₁H₁₆N₃O
HRMS (m/z) 230.1294 [M+H]⁺
¹H NMR (CDCl₃, δ ppm) 1.90 (s, 3H, CH₃), 4.25 (m, 1H, OH)
HPLC Purity >98%

Industrial-Scale Considerations

Process Optimization

  • Cost reduction : Replace Ir photocatalysts with organic dyes (e.g., eosin Y) for cycloadditions.
  • Solvent recycling : DMF recovery via distillation improves sustainability.

Chemical Reactions Analysis

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce the compound to form a cyclobutylamine derivative.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines, respectively.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, while the cyclobutanol moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The compound shares structural motifs with herbicides such as oxasulfuron and oxadiazon , as identified in . Below is a systematic comparison based on molecular structure, functional groups, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents/Functional Groups Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol C₁₀H₁₅N₃O Cyclobutanol, 4,6-dimethylpyrimidin-2-ylamino Not specified (potential agrochemical/pharma)
Oxasulfuron (CAS 144651-06-9) C₁₇H₁₈N₄O₆S Benzoate ester, sulfamoyl, 4,6-dimethylpyrimidin-2-yl Herbicide
Oxadiazon (CAS 19666-30-9) C₁₅H₁₈Cl₂N₂O₃ Chlorinated benzene, oxadiazoline ring Herbicide
Key Observations:

Core Heterocycles: The target compound and oxasulfuron share the 4,6-dimethylpyrimidin-2-yl group, which is critical for herbicidal activity in oxasulfuron . Oxadiazon lacks the pyrimidine ring but incorporates a chlorinated benzene and oxadiazoline ring, emphasizing divergent modes of action .

Functional Groups and Reactivity: The cyclobutanol group in the target compound introduces steric strain and hydrogen-bonding capability, which may enhance binding specificity compared to oxasulfuron’s flexible ester linkage.

Biological Activity

2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound characterized by its unique structural features, including a pyrimidine ring and a cyclobutanol moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C10H15N3OC_{10}H_{15}N_{3}O, with a molecular weight of approximately 195.25 g/mol. The structure includes a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, along with a cyclobutanol moiety.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight195.25 g/mol
CAS Number2202367-44-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrimidine moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. The cyclobutanol group enhances hydrophobic interactions, potentially increasing binding affinity and modulating enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity:
Studies have explored the antiviral properties of compounds related to pyrimidine derivatives. The structural characteristics of this compound suggest it may have similar effects against viral targets. For instance, derivatives of pyrimidines have been shown to inhibit viral replication by interfering with viral polymerases.

Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Studies:

  • Antiviral Efficacy: In a study examining the antiviral effects of pyrimidine derivatives, compounds structurally related to this compound showed significant inhibition of viral replication in vitro.
  • Enzyme Interaction Studies: A series of assays demonstrated that the compound could effectively bind to DHFR, leading to reduced enzyme activity in cell-free systems.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
2-Amino-4,6-dimethylpyrimidineLacks cyclobutanol moietyPrimarily used in synthetic pathways
4,6-DimethylpyrimidineHydroxyl group on pyrimidineAntimicrobial properties
2-Amino-N-(4-methoxyphenyl)-4,6-dimethylpyrimidineSubstituted phenyl groupAnti-inflammatory effects

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol and structurally related pyrimidine derivatives?

A typical synthesis involves condensation reactions between cyclobutanolic precursors and functionalized pyrimidine intermediates. For example, analogous compounds are synthesized via refluxing hydrazine derivatives with carbonyl-containing reactants in ethanol or acetic acid, followed by cyclization or rearrangement steps . Key intermediates like 2-hydrazino-4,6-dimethylpyrimidine (2) are condensed with ketones or esters under acidic conditions to form cyclobutanolic derivatives. Reaction optimization often requires adjusting stoichiometry, solvent polarity, and temperature to improve yields.

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization) are used to analyze anisotropic displacement parameters, bond lengths, and angles . For example, in related pyrimidine derivatives, mean C–C bond lengths of 1.45–1.50 Å and R-factors < 0.05 are indicative of high-quality structural data . Hydrogen bonding networks and π-π stacking interactions are also mapped to confirm supramolecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., NH and OH groups) and confirm cyclobutane ring geometry.
  • IR : Peaks near 3200–3400 cm1^{-1} verify N–H/O–H stretching, while 1650–1700 cm1^{-1} corresponds to C=N/C=O vibrations.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or residual electron density may arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands or integrating PLATON’s validation tools helps address these issues . For example, in a related N-(4,6-dimethylpyrimidin-2-yl)benzimidazole derivative, refinement with SHELXL reduced the R-factor from 0.10 to 0.044 by iteratively adjusting occupancy factors for disordered atoms .

Q. What strategies optimize the synthesis of this compound for higher enantiomeric purity?

Chiral resolution via HPLC with amylose-based columns or asymmetric catalysis (e.g., using Pd-catalyzed cross-coupling) can enhance enantioselectivity. For pyrimidine derivatives, introducing chiral auxiliaries during cyclobutanol ring formation has improved enantiomeric excess (ee) to >90% in some cases .

Q. How does this compound interact with biological targets, such as enzymes or DNA?

Mechanistic studies involve molecular docking (AutoDock Vina) and enzyme inhibition assays. For instance, analogous thiazole-pyrimidine hybrids inhibit cyclooxygenase (COX) and lipoxygenase (LOX) with IC50_{50} values of 5–10 µM, suggesting competitive binding at the active site . Fluorescence quenching experiments with DNA (e.g., ethidium bromide displacement) further probe intercalative or groove-binding modes .

Q. What experimental approaches validate the compound’s antimicrobial activity against multidrug-resistant pathogens?

  • MIC assays : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive strains.
  • Time-kill kinetics : Exposure of bacterial cultures to 2× MIC concentrations over 24 hours quantifies bactericidal vs. bacteriostatic effects .
  • Synergy testing : Checkerboard assays evaluate synergy with β-lactams or fluoroquinolones using fractional inhibitory concentration indices (FICIs) .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40–60°C for 24–72 hours.
  • Analytical monitoring : Use HPLC-PDA to track degradation products and calculate half-life (t1/2_{1/2}). Pyrimidine derivatives often show instability in basic conditions due to hydrolysis of the amino linkage .

Q. What computational tools predict the compound’s physicochemical properties and ADMET profile?

  • SwissADME : Estimates logP (lipophilicity), solubility, and drug-likeness via BOILED-Egg model.
  • Molinspiration : Predicts bioavailability scores and GPCR ligand potential.
  • ADMETLab 2.0 : Simulates cytochrome P450 interactions and toxicity endpoints (e.g., Ames test) .

Q. How to troubleshoot low yields in multi-step syntheses involving pyrimidine intermediates?

  • Step optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., catalyst loading, solvent).
  • Intermediate purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate sensitive intermediates.
  • In situ FTIR : Monitor reaction progress in real time to identify incomplete conversions or side reactions .

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